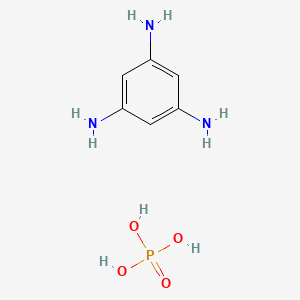
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known as methyl caffeate, is an ester of caffeic acid. This compound is a naturally occurring phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily synthesized by reacting caffeic acid with methanol. The reaction is typically carried out under acidic conditions, using catalysts such as sulfuric acid or hydrogen chloride. The process involves the esterification of caffeic acid, resulting in the formation of methyl caffeate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the product is purified through distillation and crystallization to achieve high purity. The compound is then used in various applications, including food, pharmaceutical, and cosmetic industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Used as an additive in food, cosmetics, and pharmaceuticals for its antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: The parent compound of methyl caffeate, known for its antioxidant properties.
Ethyl Caffeate: An ester of caffeic acid with similar properties but different solubility and reactivity.
Methyl 3,4-dihydroxycinnamate: Another ester of caffeic acid with similar antioxidant properties.
Uniqueness
Its antioxidant properties make it valuable in various fields, including food, pharmaceuticals, and cosmetics .
Eigenschaften
CAS-Nummer |
119644-12-1 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-13(16)6-4-10-3-5-11(14)12(15)7-10/h3-7,9,14-15H,8H2,1-2H3 |
InChI-Schlüssel |
HVDQUTDXFKDQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C=CC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


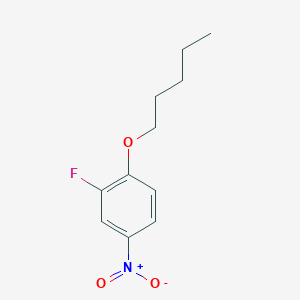
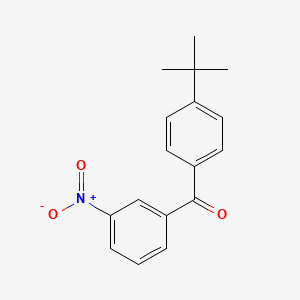
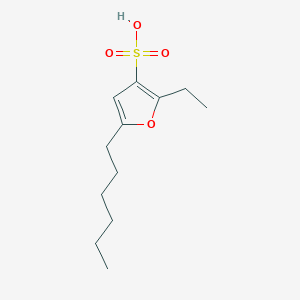

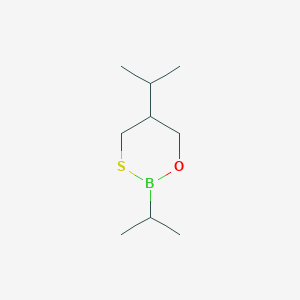
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

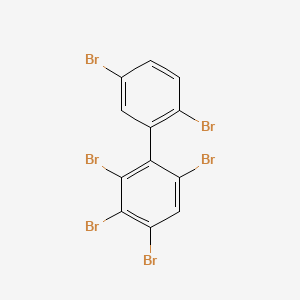

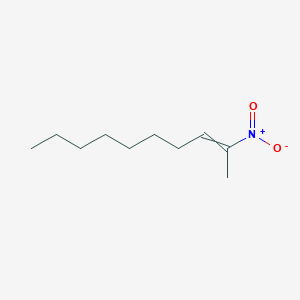
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)

